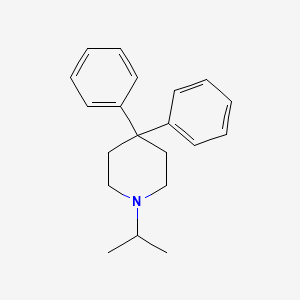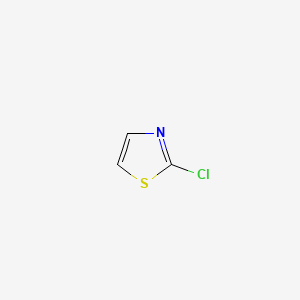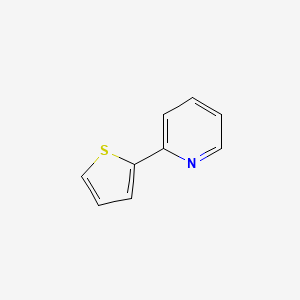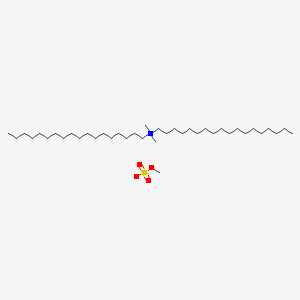
Tetryzoline
Overview
Description
Synthesis Analysis
Tetrazoles, including compounds like tetryzoline, are synthesized through various methods, including multicomponent reactions (MCRs) that offer convergent access to multiple tetrazole scaffolds. MCR chemistry is highlighted for its novelty, diversity, and complexity in preparing substituted tetrazole derivatives, suggesting a broad and not fully explored pathway to these compounds (Neochoritis, Zhao, & Dömling, 2019). Another method involves in situ hydrothermal synthesis, which has been used to trap and characterize solid intermediates in the synthesis process, revealing the role of metal species and resulting in complexes with interesting physical properties (Zhao, Qu, Ye, & Xiong, 2008).
Molecular Structure Analysis
The molecular structure of tetrazole compounds, including this compound, is central to their function and applications. Tetrazoles are polynitrogen heterocyclic systems that can behave as acids and bases, forming strong hydrogen bonds, which contribute to their high metabolic stability and ability to penetrate biological membranes. The structural analysis and 3D conformations of these compounds play a significant role in their chemical behavior and interaction with receptors (Popova & Trifonov, 2015).
Chemical Reactions and Properties
This compound and related tetrazoles undergo various chemical reactions, contributing to their wide range of applications in medicinal chemistry, agriculture, and material science. The unique polynitrogen planar structural features of tetrazoles make them useful in creating drugs and functional materials. Their synthesis and biological activities have been extensively researched, highlighting their role as valuable drugs and explosives (Wei, Bian, & Gong, 2015).
Scientific Research Applications
Tetryzoline was studied for its effects on human blood platelet aggregation, where it was classified as a partial agonist of the receptor responsible for aggregation. This implies potential applications in cardiovascular research and therapy (Petrusewicz & Kaliszan, 1985).
In the context of COVID-19, this compound hydrochloride was used as an internal standard in the ultra-performance liquid chromatography–tandem mass spectrometric analysis of Guaifenesin and Bromohexine HCl, drugs considered for add-on therapy for mild COVID-19 cases (El-Naem & Saleh, 2021).
This compound, combined with fluorometholone, was used in a clinical trial for the treatment of conjunctival irritation, demonstrating effective inflammation inhibition and rapid improvement of subjective symptoms (Fanta, Kurz, Marx, & Zotti, 1983).
Its sedative effects were observed in animal studies, suggesting potential applications in neuroscience and pharmacological research. This compound induced a loss of the righting reflex in chickens and prolonged the sleeping time in mice, influenced by α-adrenergic receptor activation (Delbarre & Schmitt, 1971).
A study highlighted the toxicological aspects of this compound among other imidazoline derivatives, useful in the symptomatic treatment of rhinitis. This research is significant for understanding the safety and side effects of these substances (Strey, 2020).
This compound was compared with Levocabastine in a clinical trial for treating acute allergic conjunctivitis. The trial found a faster onset of action for this compound, indicating its effectiveness in ophthalmologic applications (Wertheimer & Blessmann, 1997).
Mechanism of Action
Target of Action
Tetryzoline, also known as tetrahydrozoline, is a derivative of imidazoline with central and peripheral alpha-adrenergic properties . The primary targets of this compound are the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of vascular tone .
Mode of Action
This compound acts as a selective alpha-1 receptor agonist . It works by constricting the smaller arterioles of the nasal passages and conjunctival blood vessels to ameliorate allergic rhinitis, nasal congestion, and ocular irritation . This compound is also known to cross the blood-brain barrier to work on alpha-2 adrenoceptors and imidazole receptors, causing effects like hypotension, bradycardia, analgesia, hypothermia, sedation, and hypnosis .
Biochemical Pathways
It is understood that this compound works to inhibit central sympathetic outflow by activating alpha-2 adrenoceptors and inducing endogenous opiate release . This results in vasoconstriction of the nasal passages and conjunctival blood vessels, providing relief from allergic rhinitis, nasal congestion, and ocular irritation .
Pharmacokinetics
In terms of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, this compound is known to have a biological half-life of approximately 6 hours . It is excreted in urine, chemically unchanged, at least in part
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the constriction of arterioles in the nasal passages and conjunctival blood vessels . This results in the temporary relief of discomfort and redness of the eyes due to minor irritations, as well as the alleviation of nasal congestion . In the central nervous system, this compound can cause effects like hypotension, bradycardia, analgesia, hypothermia, sedation, and hypnosis .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-2,4,6,12H,3,5,7-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJAVTDNIXVSPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=NCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
522-48-5 (mono-hydrochloride) | |
| Record name | Tetrahydrozoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1047861 | |
| Record name | Tetrahydrozoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Adrenergic receptors are G-protein-coupled receptors (GPCR) that regulate vascular tone: stimulation of alpha-1 adrenergic receptors leads to vasoconstriction. Ocular redness and nasal congestion often result from vasodilation of nasal, conjunctival, and corneal capillary blood vessels. Activation of alpha-1 adrenergic receptors have been therefore associated with a reduction of symptoms of ocular irritation and nasal congestion. Tetryzoline is a selective agonist of alpha-1 adrenergic receptors, causing vasoconstriction and alleviating ocular and nasal symptoms. | |
| Record name | Tetryzoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
84-22-0, 67731-53-7 | |
| Record name | (±)-Tetrahydrozoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrozoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrozoline, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067731537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetryzoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrahydrozoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetryzoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDROZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9U025Y077 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRAHYDROZOLINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7M4KML3S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetrahydrozoline | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7471 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>250 | |
| Record name | Tetryzoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tetryzoline exert its effects?
A1: this compound hydrochloride (TZH) is an imidazoline derivative classified as an alpha-adrenergic agonist (sympathomimetic). It primarily acts on alpha-adrenergic receptors found on blood vessels in the conjunctiva. [] Upon binding to these receptors, TZH mimics the action of norepinephrine, leading to vasoconstriction, reducing blood flow and subsequently alleviating redness. [, , ]
Q2: Beyond its vasoconstrictive effect, does this compound influence other physiological processes?
A2: Yes, this compound's interaction with alpha-adrenergic receptors can also impact heart rate and blood pressure. Studies in rats have shown that intravenous administration of this compound leads to a dose-dependent decrease in both heart rate and blood pressure, likely due to its interaction with central alpha-adrenoceptors. [] Additionally, this compound has been shown to have an inhibitory effect on human blood platelet aggregation. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound hydrochloride has the molecular formula C13H16N2·HCl and a molecular weight of 236.74 g/mol. [, , ]
Q4: Are there any characteristic spectroscopic data available for this compound?
A4: While specific spectroscopic data isn't detailed in the provided research, analytical techniques like high-performance thin layer chromatography (HPTLC) with densitometric analysis at 216 nm, and various spectrophotometric methods have been employed for this compound identification and quantification. [, , , ]
Q5: How stable is this compound in ophthalmic solutions?
A5: this compound hydrochloride, like many drugs, can undergo degradation under various conditions, potentially impacting its efficacy and safety. Studies have evaluated its stability in ophthalmic solutions under stress conditions like acid/alkali hydrolysis, oxidation, dry heat, and photodegradation. [, ] These studies found that this compound is susceptible to degradation to varying extents depending on the specific condition. [, ]
Q6: How can the stability of this compound in formulations be improved?
A6: Several strategies are employed to enhance the stability of this compound in pharmaceutical formulations:
- Antioxidants: Incorporating antioxidants like disodium dihydrogen ethylenediaminetetraacetate or butylhydroxytoluene in eye drops can prevent oxidative degradation. []
- Buffer Systems: Utilizing appropriate buffer systems, such as borate-acetate or phosphate buffers, helps maintain the pH and stabilize this compound against hydrolysis. []
- Preservatives: Adding preservatives like benzalkonium chloride to multi-dose eye drops prevents microbial growth that could degrade this compound. [, , ]
- Packaging: Proper packaging, often utilizing single-dose containers, minimizes exposure to light, air, and potential contaminants, thus enhancing stability. []
Q7: What analytical techniques are used to quantify this compound in various matrices?
A7: Various analytical methods have been developed and validated for this compound determination. Some of the commonly employed techniques include:
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase ion-pair mode, allows for the separation and quantification of this compound, even in the presence of its degradation products. []
- Ultra-Performance Liquid Chromatography (UPLC): UPLC offers improved resolution and shorter run times compared to traditional HPLC, enabling efficient analysis of this compound in complex matrices like pharmaceutical formulations and biological fluids. [, ]
- Thin-Layer Chromatography (TLC): TLC combined with densitometry allows for simple and cost-effective quantification of this compound, particularly useful for routine analysis and stability studies. [, , ]
- Spectrophotometry: Various spectrophotometric methods, including derivative spectrophotometry and those based on manipulating ratio spectra, offer alternative approaches for quantifying this compound in multi-component formulations. [, ]
Q8: Is this compound safe for long-term use?
A8: While generally safe for short-term use, prolonged or excessive use of this compound can lead to adverse effects. Chronic use can cause rebound congestion, where the blood vessels become less responsive to this compound, necessitating increasingly frequent applications. [] Additionally, it can lead to conjunctival alterations, such as epithelial xerosis and keratinization, potentially causing dry eye symptoms. []
Q9: Are there any concerns regarding the systemic toxicity of this compound?
A9: While this compound is primarily intended for topical application, accidental ingestion, particularly in children, is a concern. Studies have highlighted cases of systemic toxicity in infants following intranasal administration of this compound drops. [] Although rare, these incidents emphasize the importance of safe storage and handling of this compound-containing products.
Q10: What are the typical applications of this compound in clinical settings?
A11: this compound is commonly incorporated into ophthalmic formulations intended for the relief of redness and irritation associated with allergic conjunctivitis. [, , ] It is often found in combination with other active ingredients like antihistamines (e.g., antazoline) or corticosteroids (e.g., fluorometholone) for enhanced therapeutic effects. [, , ]
Q11: Are there any specific patient populations where this compound use should be approached with caution?
A11: Caution is advised when administering this compound to patients with certain pre-existing medical conditions, including:
- Narrow-angle glaucoma: this compound's mydriatic effects (pupil dilation) can exacerbate this condition. []
- Cardiovascular disease: Its systemic absorption can potentially impact heart rate and blood pressure in susceptible individuals. [, ]
- Hyperthyroidism: this compound might worsen symptoms in individuals with hyperthyroidism due to its sympathomimetic effects. []
Q12: Are there any known drug interactions associated with this compound?
A13: While specific drug interactions with this compound are not extensively documented in the provided research, it's crucial to consider potential interactions, especially when used concomitantly with other ophthalmic or systemic medications. [] Consulting with a healthcare professional is always advisable to assess potential risks.
Q13: What is known about the metabolism and excretion of this compound?
A13: Information regarding the specific metabolic pathways and excretion routes of this compound is limited within the provided research. Further investigation is necessary to fully elucidate its pharmacokinetic profile.
Q14: What are some current research areas related to this compound?
A14: Ongoing research on this compound focuses on several aspects:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Tetrahydrofurfuryl)oxy]ethanol](/img/structure/B1198805.png)












